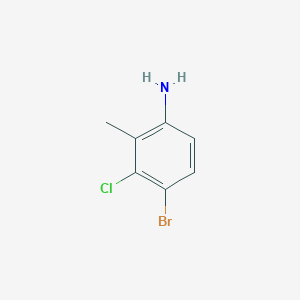

4-Bromo-3-chloro-2-methylaniline

Descripción

Significance of Halogenated Aryl Amines in Organic Synthesis

Halogenated aryl amines are fundamental building blocks in the field of organic synthesis. frontiersin.orgnih.gov The presence of halogen atoms on the aromatic ring provides reactive sites for a variety of chemical reactions, most notably metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. nih.gov The differential reactivity of various halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine) allows for selective, sequential transformations, providing a strategic advantage in the construction of complex molecular architectures. frontiersin.org This controlled reactivity makes halogenated anilines invaluable precursors for pharmaceuticals, agrochemicals, and advanced materials. nih.govnumberanalytics.com

Overview of Aniline (B41778) Derivatives in Modern Chemical Science

Aniline and its derivatives are foundational materials in the chemical industry, serving as precursors to a vast range of industrial and consumer products. sci-hub.seresearchgate.net Their applications span from the manufacturing of dyes and pigments to the production of polymers, rubber, and agricultural chemicals. sci-hub.seresearchgate.net In the pharmaceutical sector, aniline derivatives are integral to the synthesis of numerous drugs, including analgesics and antihistamines. researchgate.net The versatility of the aniline scaffold stems from the reactivity of the amino group and the aromatic ring, which can be readily modified to introduce various functional groups, thereby tuning the molecule's properties for specific applications. rsc.org Recent research has also explored the use of aniline derivatives in the development of conductive polymers and other advanced materials. rsc.org

Research Context of Polysubstituted Aniline Frameworks

Featured Compound: 4-Bromo-3-chloro-2-methylaniline

This compound is a polysubstituted halogenated aniline that serves as a valuable reagent in organic synthesis. chemicalbook.com Its specific substitution pattern, featuring a bromine atom, a chlorine atom, and a methyl group on the aniline core, makes it a versatile building block for creating more complex molecules.

Chemical and Physical Properties

Below is a table summarizing the key properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 627531-47-9 | chemicalbook.comnih.gov |

| Molecular Formula | C₇H₇BrClN | chemicalbook.comnih.gov |

| Molecular Weight | 220.49 g/mol | nih.gov |

| Monoisotopic Mass | 218.94504 Da | nih.gov |

| Melting Point | 55℃ | echemi.com |

| Boiling Point | 289.5°C at 760 mmHg | echemi.com |

| Density | 1.619 g/cm³ | echemi.com |

| XLogP3 | 2.8 | nih.gov |

Research and Applications

The unique arrangement of substituents on the this compound ring system provides multiple reactive sites for further chemical modification. The amino group can undergo reactions typical of primary aromatic amines, such as acylation and diazotization. guidechem.com The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups at this position. guidechem.com The chlorine atom offers another potential site for reaction, although it is generally less reactive than bromine in cross-coupling chemistry.

This trifunctional nature makes this compound a useful intermediate in the synthesis of complex, highly substituted aromatic compounds. For instance, it is used as a reagent in the preparation of indoxyl glycosides, which are employed for detecting glycosidase activities. chemicalbook.com The ability to selectively functionalize the different positions on the ring is a key aspect of its utility in synthetic organic chemistry, enabling the construction of molecules with precise structural and electronic properties for various research applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-chloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWSZYHMEPZGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428254 | |

| Record name | 4-bromo-3-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627531-47-9 | |

| Record name | 4-bromo-3-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-chloro-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Chloro 2 Methylaniline and Analogues

Established Synthetic Pathways for Substituted Anilines

The creation of substituted anilines often involves a series of well-defined reactions to introduce different functional groups onto the aromatic ring in a controlled manner.

Direct Halogenation Techniques for Aromatic Amines

Direct halogenation of aromatic amines can be a straightforward method for introducing halogen atoms onto the benzene (B151609) ring. However, the high reactivity of the amino group makes this process challenging, often leading to multiple substitutions and undesired side products. youtube.com For instance, the reaction of aniline (B41778) with bromine water typically results in the formation of 2,4,6-tribromoaniline. youtube.com To achieve selective halogenation, the reactivity of the amino group must be moderated.

One common strategy is the use of a protecting group, which will be discussed in a later section. Another approach involves the use of specific halogenating agents and reaction conditions. For example, the use of o-xylylene (B1219910) bis(triethylammonium tribromide) in acetonitrile (B52724) at room temperature has been reported for the regioselective bromination of aromatic compounds. chemicalbook.com

Multi-step Organic Transformations Leading to 4-Bromo-3-chloro-2-methylaniline

A more controlled and widely used approach for synthesizing compounds like this compound involves a multi-step synthesis. uva.nl This strategy allows for the precise placement of each substituent. A common starting material for such a synthesis is 3-chloro-2-methylaniline (B42847). ontosight.ainih.govsigmaaldrich.combldpharm.com

A plausible synthetic route starting from 2-methylaniline would involve the following key steps:

Protection of the amine: The amino group of 2-methylaniline is first protected, typically by acetylation, to form N-(2-methylphenyl)acetamide. google.com This step is crucial to prevent unwanted side reactions and to control the regioselectivity of the subsequent halogenation steps.

Chlorination: The protected aniline is then chlorinated. The acetyl group directs the incoming chloro substituent to the ortho and para positions.

Bromination: Following chlorination, the intermediate is subjected to bromination. The directing effects of the existing substituents will determine the position of the bromine atom.

Deprotection: Finally, the protecting group is removed, usually by hydrolysis, to yield the desired this compound. google.com

A similar multi-step synthesis has been described for 4-bromo-2-chloroaniline (B1269894) starting from aniline, which involves acetylation, followed by chlorination and bromination, and finally hydrolysis. researchgate.net

Protection and Deprotection Strategies in Aniline Synthesis

As mentioned, the high reactivity of the amino group in anilines necessitates the use of protecting groups to achieve selective transformations. youtube.com

Acylation, specifically acetylation using acetic anhydride (B1165640) or acetyl chloride, is a fundamental and widely employed method for protecting the amino group. youtube.comlibretexts.orgorientjchem.org This reaction converts the highly activating amino group into a less activating acetamido group. youtube.com This moderation of reactivity prevents polysubstitution and allows for more controlled electrophilic aromatic substitution reactions. youtube.compearson.com The resulting acetamides are often crystalline solids, which facilitates their purification. libretexts.org

The reaction of an amine with acetic anhydride can be carried out under various conditions, including in different solvents or even solvent-free, and is often a rapid and high-yielding process. orientjchem.org For instance, the acylation of aniline with acetic anhydride has been shown to proceed efficiently in solvents like THF, CH2Cl2, and even water. orientjchem.org

Table 1: Acylation of Aniline in Various Solvents

| Entry | Solvent | Time (min) | Yield (%) |

| 01 | THF | 6 | 75 |

| 02 | CH2Cl2 | 5 | 82 |

| 03 | CHCl3 | 7 | 80 |

| 04 | Et2O | 10 | 78 |

| 05 | EtOAc | 8 | 85 |

| 06 | H2O | 15 | 70 |

Data sourced from a study on eco-friendly N-acylation. orientjchem.org

Once the desired substitutions on the aromatic ring have been achieved, the protecting acetyl group is removed through hydrolysis to regenerate the amine. youtube.com This deprotection step can be carried out under either acidic or basic conditions. libretexts.orgmasterorganicchemistry.comchemguide.co.uklibretexts.org

Acidic hydrolysis, typically by heating with a dilute acid like hydrochloric acid, results in the formation of the corresponding carboxylic acid and the ammonium (B1175870) salt of the aniline. chemguide.co.uklibretexts.org For example, the hydrolysis of N-(4-bromo-2-methylphenyl)acetamide with concentrated hydrochloric acid yields 4-bromo-2-methylaniline (B145978). google.com

Basic hydrolysis, on the other hand, involves heating the amide with a base such as sodium hydroxide (B78521) solution. chemguide.co.uklibretexts.org This reaction produces the salt of the carboxylic acid and liberates the free amine. youtube.com

Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. researchgate.net While specific catalytic methods for the direct synthesis of this compound are not widely reported, general catalytic approaches for aniline synthesis are highly relevant.

Catalytic hydrogenation of the corresponding nitroaromatic compound is a primary industrial method for producing anilines. youtube.comnih.gov This process typically employs catalysts like palladium on carbon (Pd/C). youtube.comnih.gov However, this method might not be suitable if other reducible functional groups are present. youtube.com Alternative and milder reducing agents include iron in acetic acid or stannous chloride in ethanol. youtube.com

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for forming C-N bonds to synthesize anilines. organic-chemistry.org These methods can involve the coupling of aryl halides with an ammonia (B1221849) equivalent. organic-chemistry.org For instance, copper(I) iodide (CuI) has been used as a catalyst for the amination of aryl chlorides and bromides with ammonia. organic-chemistry.org

More recently, photocatalytic methods are being explored for the synthesis of primary anilines from aryl halides. researchgate.net Additionally, innovative one-pot cascade reactions that start from non-aromatic precursors like cyclohexanones and amines are being developed to produce anilines, avoiding traditional aromatic substitution chemistry altogether. acs.org

Catalytic approaches for the direct C-H functionalization of aniline derivatives are also a promising area of research. uva.nl For example, a palladium-catalyzed para-selective C-H olefination of aniline derivatives has been developed. uva.nl While not directly applicable to the synthesis of this compound, these advancements highlight the potential for future catalytic strategies that could lead to more efficient syntheses of polysubstituted anilines.

Palladium-Catalyzed Reactions in Aryl Halide Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen (C-N) bonds, providing a powerful method for the synthesis of anilines and their derivatives. acs.org The Buchwald-Hartwig amination, a cornerstone of this field, facilitates the coupling of aryl halides with amines. youtube.comnih.gov This reaction is known for its generality and broad substrate scope, overcoming the limitations of traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited to activated aryl halides. youtube.comnih.gov

The efficacy of these palladium-catalyzed systems is highly dependent on the choice of ligand, which plays a crucial role in the catalytic cycle. The development of sophisticated phosphine-based ligands has enabled the coupling of a wide range of aryl chlorides, which are often less reactive than their bromide and iodide counterparts. nih.govwiley.com The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the active catalyst. nih.gov

Table 1: Key Features of Palladium-Catalyzed C-N Cross-Coupling Reactions

| Feature | Description |

|---|---|

| Catalyst | Typically a Pd(0) source, such as Pd2(dba)3 or Pd(OAc)2, in combination with a ligand. |

| Ligands | Often bulky, electron-rich phosphines (e.g., Buchwald or Hartwig ligands) that promote the catalytic cycle. acs.orgwiley.com |

| Base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine. youtube.com |

| Substrates | A wide variety of aryl and heteroaryl halides can be coupled with primary and secondary amines. acs.orgnih.gov |

| Advantages | Mild reaction conditions, high functional group tolerance, and broad substrate scope. youtube.comnih.gov |

Cross-Coupling Methodologies for Derivatization (e.g., Suzuki Cross-Coupling)

Beyond C-N bond formation, palladium catalysis is instrumental in carbon-carbon (C-C) bond-forming reactions, with the Suzuki-Miyaura cross-coupling being a prominent example. youtube.comyoutube.com This reaction pairs an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. youtube.comyoutube.com For a dihaloaniline like this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective derivatization. Generally, the C-Br bond is more reactive towards oxidative addition to palladium than the C-Cl bond, allowing for selective coupling at the 4-position.

The Suzuki reaction proceeds under basic conditions and is renowned for its mildness, tolerance of various functional groups, and the environmental benignity of the boron-containing reagents. youtube.com The catalytic cycle mirrors other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond. youtube.com This methodology allows for the introduction of a wide range of alkyl, alkenyl, and aryl groups onto the aniline core, significantly expanding the molecular diversity accessible from this compound.

Sustainable and Scalable Synthetic Techniques

The chemical industry is increasingly focused on developing sustainable and scalable manufacturing processes. This section explores key considerations in the industrial synthesis of halogenated anilines, the use of green solvents and recyclable reagents, and the application of continuous flow technology.

Industrial Synthesis Considerations for Halogenated Anilines

On an industrial scale, the synthesis of halogenated anilines requires careful consideration of factors such as cost, safety, and environmental impact. Traditional methods for producing halogenated anilines often involve electrophilic aromatic substitution. nih.govacs.org For instance, the synthesis of 4-bromo-2-methylaniline can be achieved by protecting the amino group of 2-methylaniline as an acetamide, followed by bromination and subsequent hydrolysis to remove the protecting group. google.com While effective, such multi-step syntheses can generate significant waste.

The development of more direct and atom-economical methods is a key goal. For example, methods for the regioselective halogenation of anilines using N-halosuccinimides offer a more controlled approach, though they can still lead to mixtures of products. beilstein-journals.org The choice of catalyst is also critical; for large-scale operations, heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and potentially reused, reducing both cost and waste. acs.org

Utilization of Green Solvents and Recyclable Reagents

A significant aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. iaph.in Water, ionic liquids, and deep eutectic solvents are increasingly being explored as reaction media for organic synthesis. mdpi.comrsc.orgnih.gov For example, the use of ionic liquids has been shown to facilitate the regioselective chlorination and bromination of unprotected anilines under mild conditions. nih.gov

In addition to green solvents, the development of recyclable reagents and catalysts is paramount for sustainable synthesis. rsc.org Photocatalysis using materials like phosphorus-doped titanium dioxide offers a green approach to aniline synthesis via the reduction of nitroaromatics, avoiding the need for high-pressure hydrogen and expensive metal catalysts. kau.edu.sa Furthermore, the immobilization of homogeneous catalysts on solid supports allows for their recovery and reuse, combining the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysis. researchgate.net

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. rsc.orgrsc.org The small reactor volumes and excellent heat and mass transfer capabilities of flow systems allow for the use of highly reactive and hazardous reagents, such as elemental halogens, in a controlled and safe manner. rsc.orgresearchgate.net

Flow reactors are particularly well-suited for reactions that are fast and highly exothermic. rsc.org They also enable precise control over reaction parameters like temperature, pressure, and residence time, which can lead to improved yields and selectivities. rsc.org The integration of in-line purification and analysis can further streamline the manufacturing process. Recent advancements have demonstrated the application of continuous flow for various transformations, including photochemical reactions and biocatalytic processes for aniline synthesis, highlighting the potential for developing more sustainable and efficient industrial methods. rsc.orgnih.govworktribe.com

Regioselectivity and Stereoselectivity in the Synthesis of this compound

The synthesis of a polysubstituted aromatic compound like this compound requires precise control over the position of the substituents, a concept known as regioselectivity. The directing effects of the substituents already present on the aniline ring play a crucial role in determining the outcome of subsequent reactions. The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. Halogens are deactivating but also ortho-, para-directing.

Achieving the specific this compound substitution pattern necessitates a carefully designed synthetic sequence. For instance, starting with 2-methylaniline, the amino group can be protected to modulate its directing effect. Subsequent halogenation steps must then be controlled to introduce the chlorine and bromine atoms at the desired positions. The inherent reactivity differences between positions on the aromatic ring, influenced by both steric and electronic factors, must be carefully considered. thieme-connect.deyoutube.com For example, electrophilic bromination of anilines with N-bromosuccinimide can show high para-selectivity, particularly in polar solvents like DMF. wikipedia.org

While this compound itself is achiral, the introduction of chiral centers in subsequent derivatization reactions brings the concept of stereoselectivity to the forefront. Stereoselectivity refers to the preferential formation of one stereoisomer over another. ethz.ch In the synthesis of more complex molecules derived from this aniline, controlling the three-dimensional arrangement of atoms is often critical for biological activity. This can be achieved through various strategies, including the use of chiral catalysts, auxiliaries, or starting materials from the chiral pool. ethz.chwur.nlacs.org

Analytical Strategies for Process-Related Impurity Detection and Quantification

The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. Process-related impurities, which can originate from starting materials, intermediates, byproducts, or reagents used in the synthesis, must be identified, quantified, and controlled to acceptable limits. For a substituted aniline like this compound, a variety of analytical techniques are employed to achieve a comprehensive impurity profile.

Common Analytical Techniques

A suite of sophisticated analytical tools is available for the detection and quantification of process-related impurities in active pharmaceutical ingredients (APIs). The choice of method depends on the properties of the impurities and the required sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for impurity profiling due to its versatility and applicability to a wide range of organic molecules. ijnrd.org For halogenated anilines, reverse-phase HPLC (RP-HPLC) with UV detection is a standard approach. Methods can be developed to separate the main component from its potential impurities, such as starting materials, intermediates from incomplete reactions (e.g., non-chlorinated or non-brominated precursors), and byproducts from side reactions. For instance, an HPLC method for 4-chloro-2-methylaniline (B164923) uses a mobile phase of acetonitrile and water with an acid modifier, a setup that can be adapted for more complex analogues. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for impurity identification. While HPLC can separate the impurities, MS provides mass information, which is crucial for elucidating the structures of unknown compounds. nih.gov This is particularly useful for identifying unexpected byproducts. LC-MS/MS, a tandem MS technique, offers even greater specificity and sensitivity, allowing for quantification at very low levels (ppm or ppb), which is essential for controlling potentially genotoxic impurities. scirp.org A validated LC-MS method for a brominated methyl compound demonstrated quantification capabilities at the 1.0 ppm level, showcasing the sensitivity of the technique. ajrconline.org

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. For substituted anilines, GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) is effective for purity testing and identifying volatile impurities or residual solvents. ijnrd.org GC-MS provides both retention time and mass spectral data, aiding in the definitive identification of impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities. nih.gov Once an impurity is isolated, typically using preparative HPLC, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed structural information, confirming the connectivity of atoms and identifying the compound.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that can be used for impurity profiling. nih.gov It allows for the simultaneous analysis of multiple samples and can be a cost-effective screening tool. When coupled with a densitometer, it can also provide quantitative data. ijnrd.org

Potential Process-Related Impurities

Based on the synthetic routes for analogous compounds like 4-bromo-2-methylaniline and 4-bromo-2-chloroaniline, several types of process-related impurities could be anticipated in the synthesis of this compound. google.comresearchgate.net

Starting Materials: Unreacted starting materials such as 3-chloro-2-methylaniline or N-acetyl-3-chloro-2-methylaniline.

Intermediates: Incomplete reactions can lead to the presence of key intermediates. For example, if the synthesis involves sequential halogenation, intermediates such as 4-bromo-2-methylaniline (if bromination precedes chlorination) or 3-chloro-2-methylaniline that has not been brominated could be present.

Isomeric Impurities: Formation of isomers, such as those with bromine or chlorine at different positions on the aromatic ring, can occur if the directing effects of the substituents are not perfectly selective.

Over-reaction Products: The formation of di-brominated or di-chlorinated species if the reaction conditions are not carefully controlled.

Byproducts from Side Reactions: Impurities resulting from degradation or side reactions of starting materials or the final product under the reaction conditions.

The table below summarizes the analytical techniques and their application in detecting these potential impurities.

| Analytical Technique | Application in Impurity Profiling of this compound | Potential Impurities Detected |

| HPLC-UV | Primary method for purity assessment and quantification of known and unknown impurities. | Starting materials, intermediates, isomers, over-reaction products. |

| LC-MS/MS | Identification of unknown impurities and quantification of trace-level genotoxic impurities. | All organic impurities, especially at low concentrations. |

| GC-MS | Analysis of volatile impurities and residual solvents. | Volatile starting materials, byproducts, residual solvents. |

| NMR | Definitive structure elucidation of isolated impurities. | Characterization of unknown impurities after isolation. |

Mechanistic Investigations and Reactivity Studies of 4 Bromo 3 Chloro 2 Methylaniline

Electrophilic Aromatic Substitution Mechanisms

The reactivity of the benzene (B151609) ring in 4-Bromo-3-chloro-2-methylaniline towards electrophiles is governed by the electronic effects of its substituents. The amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance. Conversely, the halogen substituents (bromo and chloro) are deactivating yet also ortho, para-directing. libretexts.org The methyl group (-CH₃) is a weak activating group and is also ortho, para-directing.

The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution reactions. In the case of this compound, the positions ortho and para to the strongly activating amino group are the most susceptible to electrophilic attack. However, the existing substituents already occupy several positions on the ring, sterically hindering some approaches.

A two-step mechanism is generally accepted for electrophilic aromatic substitution on benzene derivatives. libretexts.org The first, and typically rate-determining, step involves the attack of the electrophile on the aromatic ring, which leads to the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. libretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized over the ring. libretexts.org The second step is the rapid removal of a proton from the arenium ion by a base, which restores the aromaticity of the ring and yields the substituted product. libretexts.org

Recent studies have explored novel methods for the halogenation of anilines, including potential-controlled electrochemical approaches. These methods offer a high degree of selectivity, allowing for mono- or di-halogenation by controlling the electrode potential, which in turn dictates the reactive halogenating species (radical vs. cation). acs.org

Nucleophilic Aromatic Substitution Reactions of Halogenated Anilines

While electrophilic substitution is characteristic of aromatic compounds, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org For halogenated anilines like this compound, the presence of the amino group, an electron-donating group, generally disfavors classical SₙAr reactions.

However, the halogen atoms themselves can be displaced by strong nucleophiles under forcing conditions, or if the reaction proceeds through an alternative mechanism such as the formation of a diazonium salt. The Sandmeyer reaction, for instance, provides a versatile method for replacing an amino group on an aromatic ring with a variety of nucleophiles, including halogens and cyano groups. lumenlearning.com This reaction proceeds through a radical mechanism initiated by a one-electron transfer from a copper(I) catalyst. lumenlearning.com

The generally accepted mechanism for SₙAr in activated aryl halides involves two steps: the nucleophile attacks the carbon atom bearing the leaving group to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore the aromatic system. libretexts.orglibretexts.org The stability of the Meisenheimer complex is a key factor in the feasibility of the reaction. For SₙAr to occur, the aromatic ring typically needs to have electron-withdrawing substituents positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate through resonance. libretexts.org

Reactivity Profiles in Cross-Coupling Reactions (e.g., Suzuki Coupling)

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of carbon-carbon bonds. In the context of this specific molecule, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles.

A study on the Suzuki cross-coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives demonstrated that the bromo group on the aniline (B41778) ring is more reactive and is preferentially substituted over the bromo group on the thiophene (B33073) ring. nih.gov This regioselectivity highlights the influence of the electronic environment on the reactivity of the C-Br bond.

The Suzuki coupling reaction typically involves an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligands, base, and solvent is crucial for the success and efficiency of the reaction. nih.govorganic-chemistry.org

Kinetics and Thermodynamics of Catalyzed Transformations

The kinetics of Suzuki-Miyaura coupling reactions are influenced by several factors, including the nature of the aryl halide, the boronic acid, the catalyst, and the reaction conditions. Studies have shown that aryl bromides with electron-withdrawing groups tend to react faster than those with electron-donating groups. researchgate.net For instance, the coupling of 4-bromonitrobenzene proceeds more rapidly than the coupling of 4-bromoaniline. researchgate.net

The reaction temperature also plays a significant role. Higher temperatures generally lead to faster reaction rates and higher yields, as thermal energy contributes to overcoming the activation energy of the reaction. researchgate.net The turnover frequency (TOF), a measure of catalyst activity, can be significantly enhanced at elevated temperatures. researchgate.net

Ligand Effects on Reaction Efficiency and Selectivity

The choice of ligand in palladium-catalyzed cross-coupling reactions is critical for stabilizing the palladium catalyst, promoting the desired catalytic steps, and influencing the reaction's efficiency and selectivity. Different ligands can have a profound impact on the outcome of the reaction. For example, in the Suzuki coupling of unprotected ortho-bromoanilines, the use of a specific palladacycle catalyst (CataCXium A) was found to be crucial for achieving high yields, while other common palladium catalysts were ineffective. nih.gov

The ligand can influence the rate of oxidative addition, the stability of the catalytic intermediates, and the rate of reductive elimination. The steric and electronic properties of the ligand are key to its effectiveness. Bulky and electron-rich phosphine (B1218219) ligands, for instance, are often used to promote the oxidative addition of less reactive aryl chlorides.

Oxidative and Reductive Transformations of this compound

The amino group of this compound can undergo oxidative transformations. For example, anilines can be oxidized to form a variety of products, including nitroso compounds, nitro compounds, and polymeric materials. The specific outcome depends on the oxidizing agent and the reaction conditions. Photoredox catalysis has emerged as a powerful tool for the aerobic oxidation of anilines under mild conditions. acs.org

The aromatic nitro group, if introduced onto the ring, can be readily reduced to an amino group, providing a synthetic route to diamino derivatives. The reduction of nitroarenes is a fundamental transformation in organic synthesis and can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations.

Structure-Reactivity Correlations in Polysubstituted Anilines

The reactivity of polysubstituted anilines like this compound can be rationalized using the principles of structure-reactivity correlations, such as the Hammett equation. libretexts.org This equation relates the reaction rates and equilibrium constants of a series of reactions of substituted benzene derivatives to the electronic properties of the substituents.

The substituents on the aniline ring exert both inductive and resonance effects, which modify the electron density at the reaction center and influence the stability of reaction intermediates and transition states. Electron-donating groups, such as the amino and methyl groups, increase the electron density on the ring and generally accelerate reactions with electrophiles. Conversely, electron-withdrawing groups, like the halogens, decrease the electron density and slow down such reactions. libretexts.org

In nucleophilic substitution reactions, the effect of substituents is also significant. For example, in the reactions of substituted phenyl benzoates with nucleophiles, Hammett plots can reveal changes in the reaction mechanism. rsc.org The sensitivity of a reaction to substituent effects is quantified by the reaction constant (ρ), with larger ρ values indicating a greater sensitivity. libretexts.org The electronic effects of the substituents in this compound—the strong electron-donating amino group, the weakly activating methyl group, and the deactivating but ortho, para-directing halogens—create a complex reactivity profile that can be harnessed for selective chemical synthesis. libretexts.org

Computational Chemistry and Theoretical Characterization of 4 Bromo 3 Chloro 2 Methylaniline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. DFT methods are widely used due to their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules like 4-bromo-3-chloro-2-methylaniline. These calculations can predict a variety of molecular properties, providing a theoretical basis for understanding the compound's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For this compound, the presence of electron-withdrawing halogen atoms (bromine and chlorine) and an electron-donating amino group would influence the energies of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: Specific computational data for this compound is not available in the reviewed literature. The table is presented as a template for expected data from such a study.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. In this compound, the nitrogen atom of the amino group and the aromatic ring are expected to be electron-rich, while the hydrogen atoms of the amino group and the halogen atoms would contribute to regions of more positive potential.

Prediction and Analysis of Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and are derived from conceptual DFT.

Ionization Potential and Electron Affinity

The ionization potential (I) is the energy required to remove an electron from a molecule, and it can be related to the HOMO energy (I ≈ -EHOMO). A lower ionization potential indicates that the molecule is a better electron donor.

Electron affinity (A) is the energy released when a molecule accepts an electron, and it can be approximated from the LUMO energy (A ≈ -ELUMO). A higher electron affinity suggests the molecule is a better electron acceptor.

Chemical Hardness, Softness, and Electrophilicity Indices

Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. Hardness is calculated as η = (I - A) / 2, while softness is the reciprocal of hardness (S = 1/η). A large HOMO-LUMO gap corresponds to a harder, less reactive molecule, whereas a small gap indicates a softer, more reactive molecule.

The electrophilicity index (ω), defined as ω = (μ2) / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2), quantifies the ability of a molecule to accept electrons.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

| Ionization Potential (I) | I ≈ -EHOMO | Data not available |

| Electron Affinity (A) | A ≈ -ELUMO | Data not available |

| Chemical Hardness (η) | η = (I - A) / 2 | Data not available |

| Chemical Softness (S) | S = 1 / η | Data not available |

| Electrophilicity Index (ω) | ω = (μ2) / (2η) | Data not available |

Note: Specific computational data for this compound is not available in the reviewed literature. The table is presented as a template for expected data from such a study.

Nucleophilicity Index

The nucleophilicity index (N) is a measure of a molecule's ability to donate electrons. Several scales for nucleophilicity have been proposed. A common approach relies on the HOMO energy, as a higher HOMO energy indicates a greater tendency to donate electrons. For substituted anilines, the nature and position of the substituents on the aromatic ring will significantly impact the calculated nucleophilicity.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential drug candidates.

Theoretical Application to this compound:

In a hypothetical docking study, this compound would be treated as a ligand. The primary goal would be to predict its binding affinity and mode of interaction within the active site of a selected protein target. The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and its energy minimized to obtain a stable conformation. The 3D crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and any existing ligands would typically be removed from the protein's binding site.

Docking Simulation: Using software like AutoDock, GOLD, or Glide, the ligand is placed into the defined binding site of the receptor. The program then explores various possible conformations and orientations of the ligand within the site, calculating a "docking score" for each pose. This score is an estimation of the binding free energy, with lower scores generally indicating a more favorable interaction.

Ligand-Protein Interaction Analysis:

Post-docking analysis is crucial for understanding the nature of the predicted interactions. For this compound, key interactions would be analyzed:

Hydrogen Bonds: The amine (-NH2) group is a potential hydrogen bond donor.

Halogen Bonds: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Hydrophobic Interactions: The methyl group and the phenyl ring contribute to hydrophobic (van der Waals) interactions with nonpolar residues of the protein.

Pi-Interactions: The aromatic ring can participate in pi-pi stacking or pi-cation interactions with corresponding residues in the protein.

A simulation would identify specific amino acid residues involved in these interactions, providing a detailed picture of the binding mode. For example, a study on N¹, N⁴-bis((2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine derivatives highlighted the importance of both hydrogen bonding and hydrophobic interactions in the binding to the AKT1 protein kinase. arxiv.org

A hypothetical summary of such docking results could be presented in a table, although specific data for this compound is not currently available.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues in Protein |

| Hydrogen Bond | Amino group (-NH2) | Asp, Glu, Ser, Thr |

| Halogen Bond | Bromo (-Br), Chloro (-Cl) | Carbonyl oxygen, Aromatic rings |

| Hydrophobic | Methyl group (-CH3), Phenyl ring | Ala, Val, Leu, Ile, Phe |

| Pi-Pi Stacking | Phenyl ring | Phe, Tyr, Trp, His |

Conformational Analysis and Molecular Dynamics Studies

While docking provides a static snapshot of a potential interaction, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations explore the flexibility of a molecule and how its shape changes over time, providing a more realistic representation of its behavior in a biological system.

Conformational Analysis:

This analysis involves identifying the stable, low-energy conformations (rotamers) of a molecule. For this compound, the primary source of conformational flexibility is the rotation around the C-N bond, which determines the orientation of the amino group relative to the phenyl ring. The presence of the ortho-methyl group creates steric hindrance that significantly influences the preferred rotational angle. Computational methods can map the potential energy surface as a function of this dihedral angle to identify the most stable conformers. Studies on substituted anilines have shown that electron-withdrawing or -donating groups on the ring can alter the planarity and C-N bond length, which in turn affects the molecule's properties. afit.edu

Molecular Dynamics (MD) Simulations:

MD simulations provide a movie-like depiction of molecular motion by solving Newton's equations of motion for a system of atoms and molecules. An MD simulation of this compound, either in a solvent like water or bound to a protein, would reveal:

Structural Stability: How the ligand's conformation and the protein's structure change over the simulation time (typically nanoseconds to microseconds).

Flexibility: The root-mean-square fluctuation (RMSF) of atoms can be calculated to identify rigid and flexible regions of the molecule and the protein.

Interaction Stability: The persistence of key interactions (like hydrogen bonds) identified in docking studies can be monitored over time. A stable interaction is one that is maintained throughout a significant portion of the simulation.

Binding Free Energy: Advanced methods like MM/PBSA or MM/GBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy than docking scores alone. Molecular dynamics simulations have been used to successfully predict the binding free energies of inhibitors to their target enzymes, correlating well with experimental data. nih.govplos.org

Together, these computational approaches provide a holistic, albeit theoretical, view of this compound's potential behavior as a ligand. They can generate hypotheses about its biological targets and mechanism of action, which can then be tested and validated through experimental studies.

Future Research Directions and Translational Perspectives

Elucidation of Broader Biological Activities and Therapeutic Potential

The structural motifs within 4-bromo-3-chloro-2-methylaniline are common in many biologically active molecules, suggesting a promising, yet largely unexplored, therapeutic potential. acs.orgontosight.ai Future research should systematically investigate its derivatives for a wide spectrum of biological activities. Aniline (B41778) derivatives, in general, are recognized for their potential as antimicrobial agents. researchgate.net This opens a clear avenue for synthesizing and screening novel compounds derived from this compound against clinically relevant bacterial and fungal pathogens, including those with multidrug resistance.

Furthermore, the core structure is a valuable starting point for creating libraries of compounds for anticancer screening. Natural and synthetic bromophenols, for instance, have demonstrated notable antioxidant and anticancer activities. nih.gov By extension, derivatives of this compound could be designed to target specific cancer cell lines or pathways. A focused research effort in this area would involve synthesizing a diverse set of derivatives and evaluating their cytotoxicity and mechanisms of action.

Key research objectives in this area would include:

Antimicrobial Screening: Testing against a panel of gram-positive and gram-negative bacteria and various fungal strains.

Anticancer Evaluation: Assessing cytotoxicity in various cancer cell lines and conducting mechanistic studies (e.g., apoptosis induction). nih.gov

Enzyme Inhibition Assays: Screening against key enzymes implicated in disease to identify potential new therapeutic targets.

The following table outlines potential research avenues for derivatives based on existing knowledge of similar chemical structures.

| Derivative Class | Potential Biological Target/Activity | Rationale |

| Pyrazine-carboxamides | Antibacterial (e.g., against S. Typhi) | Similar structures have shown efficacy against extensively drug-resistant bacteria. mdpi.com |

| Azetidinones | General Antimicrobial | The azetidinone (β-lactam) ring is a well-established pharmacophore in antibiotics. mdpi.com |

| Indole Derivatives | Glycosidase Inhibition | This aniline is used as a reagent to prepare indoxyl glycosides for detecting glycosidase activity, suggesting derivatives could act as inhibitors. chemicalbook.com |

| Fused Heterocycles | Anticancer / Kinase Inhibition | Halogenated anilines are common building blocks for complex heterocyclic systems that often exhibit anticancer properties. nih.govnih.gov |

Development of Highly Efficient and Sustainable Synthesis Routes

Advancing the practical applications of this compound hinges on the development of synthesis methods that are not only efficient but also environmentally sustainable. Traditional methods for producing halogenated anilines often rely on harsh conditions and can generate significant waste. google.com Future research must prioritize green chemistry principles.

Catalytic hydrogenation of the corresponding nitrobenzene (B124822) is a common route, but it can suffer from dehalogenation side reactions that reduce yield and corrode equipment. google.com Innovations in catalyst design, such as modified platinum-based catalysts, aim to suppress these unwanted reactions. google.com Another promising frontier is electrochemical halogenation, which offers precise control over the reaction by manipulating electrode potential, operates under mild conditions, and avoids the need for chemical oxidants. acs.org Microwave-assisted synthesis also presents a green alternative, often reducing reaction times and eliminating the need for organic solvents. tandfonline.com

Future research should focus on:

Catalyst Development: Designing highly selective catalysts that prevent dehalogenation during nitro group reduction. google.com

Electrochemical Methods: Optimizing potential-controlled electrochemical processes for the selective halogenation of aniline precursors. acs.org

Flow Chemistry: Implementing continuous flow processes to improve safety, efficiency, and scalability.

Microwave-Assisted Reactions: Exploring microwave technology to accelerate reactions and enable solvent-free conditions. tandfonline.com

Advanced Characterization of Novel Derivatives for Structure-Function Relationships

To unlock the full potential of this compound, it is essential to synthesize novel derivatives and thoroughly characterize their three-dimensional structures. Understanding the precise spatial arrangement of atoms and the interplay of electronic effects is fundamental to establishing clear structure-function relationships. nih.gov

Advanced analytical techniques are critical for this endeavor. Single-crystal X-ray diffraction, for example, can reveal detailed information about bond lengths, angles, and intermolecular interactions like hydrogen bonding in the solid state. researchgate.net Spectroscopic methods, including Fourier-transform infrared (FT-IR), UV-visible, and particularly multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, provide invaluable data on molecular structure and conformation in solution. nih.gov

By correlating these detailed structural features with observed biological activity or material properties, researchers can understand how specific substitutions impact function. For example, the steric and electronic effects of different substituents on an aniline ring can dramatically alter the morphology and electrical properties of resulting polymers. nih.gov

| Characterization Technique | Type of Information Provided | Importance for Structure-Function Analysis |

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths/angles, crystal packing, intermolecular forces (e.g., hydrogen bonds). researchgate.net | Reveals how the molecule packs in a solid, which can influence properties like solubility and provides the most accurate structural model for computational studies. |

| 1H & 13C NMR Spectroscopy | Chemical environment of protons and carbons, connectivity of atoms. nih.gov | Confirms the successful synthesis of the target molecule and provides initial insights into its electronic structure. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between different nuclei, detailed connectivity, and spatial relationships. | Elucidates complex structures and helps assign all signals unambiguously, which is crucial for understanding conformation. |

| FT-IR Spectroscopy | Presence of functional groups (e.g., N-H, C=O). nih.gov | Verifies key chemical transformations and provides information on bonding within the molecule. |

| High-Resolution Mass Spectrometry | Exact molecular weight and elemental composition. acs.orgnih.gov | Confirms the molecular formula of new derivatives with high accuracy. |

Predictive Modeling for Structure-Activity Relationship (SAR) Enhancement

Predictive computational models are indispensable tools in modern chemical research, enabling scientists to design new molecules with enhanced properties more efficiently. cas.org By establishing a Structure-Activity Relationship (SAR), researchers can understand how specific structural features of a molecule contribute to its biological activity. gardp.orgdrugdesign.org For derivatives of this compound, developing robust SAR and Quantitative Structure-Activity Relationship (QSAR) models could dramatically accelerate the discovery of new drug candidates or materials.

The process involves creating a dataset of synthesized derivatives and their measured activities. Machine learning algorithms, such as random forest or support vector machines, can then be trained on this data to build models that predict the activity of new, unsynthesized compounds. researchgate.net These models can identify which positions on the aniline scaffold are most sensitive to modification and what physicochemical properties (e.g., hydrophobicity, electronic character) are critical for the desired function. For instance, SAR studies on other compound series have shown that a chloro substituent can be preferable to other groups for activity, while bromo groups can also be well-tolerated. nih.gov

Future work in this area should involve:

Building curated datasets of derivatives and their biological activities.

Applying various machine learning algorithms to develop predictive models. researchgate.net

Using these models to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis.

Integrating experimental feedback to iteratively refine and improve the predictive power of the models. cas.org

Exploration of New Applications in Emerging Chemical Technologies

Beyond pharmaceuticals, the unique properties of this compound make it a candidate for applications in materials science and other emerging technologies. Halogenated anilines are important intermediates in the synthesis of dyes, pesticides, and polymers. ontosight.aigoogle.com

One significant area of potential is in the field of conductive polymers. Polyaniline (PANI) is a well-known conductive polymer, and its properties can be tuned by modifying the aniline monomer. mdpi.com The substituents on this compound could be used to control the polymerization process and the final properties of the resulting material, such as solubility, processability, and conductivity. nih.gov Such tailored polymers could find use in applications like chemical sensors, organic electronics, or as components in conductive hydrogels for e-skin and healthcare monitoring. nih.govmdpi.com

Further areas for exploration include:

Agrochemicals: Using the compound as a scaffold to develop new, more effective herbicides or fungicides. ontosight.ai

Functional Dyes: Synthesizing novel chromophores for use in advanced imaging or as functional materials.

Materials Science: Investigating its use as a monomer or cross-linking agent in the creation of new polymers with unique thermal or electrical properties.

By pursuing these diverse research avenues, the scientific community can fully harness the potential of this compound, translating this versatile building block into valuable new technologies and therapeutics.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-Bromo-3-chloro-2-methylaniline, and how can reaction conditions be optimized?

- Methodology : Bromination of 3-chloro-2-methylaniline using bromine in acetic acid under controlled temperatures (0–5°C) is a common approach. Optimization involves adjusting stoichiometry (e.g., 1.1 equiv Br₂) and monitoring reaction progress via TLC. Post-reaction neutralization with NaHCO₃ and purification via column chromatography (silica gel, hexane/EtOAc) improves yield .

- Data Consideration : Yields for analogous bromoanilines range from 38% to 92% depending on substituent positions and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Techniques :

- ¹H NMR : Methyl protons (δ 2.2–2.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) show splitting patterns influenced by adjacent substituents.

- Mass Spectrometry : Molecular ion peak at m/z 220 (M⁺) confirms molecular weight.

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 3-chloro vs. 5-chloro isomers) .

- Contradiction Resolution : Overlapping signals in NMR can be addressed by 2D experiments (e.g., COSY, HSQC) or comparing with computational predictions .

Q. How should this compound be stored to maintain stability, and what purification methods ensure high purity?

- Storage : Store at 0–6°C in amber vials to prevent degradation. Purity >97% is achievable via recrystallization (ethanol/water) or flash chromatography .

Advanced Research Questions

Q. How do substituents in this compound influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Steric and Electronic Effects : The methyl group at position 2 increases steric hindrance, directing coupling to position 5 (meta to bromine). Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (80°C) for optimal results.

- Data : Analogous compounds show coupling yields of 60–75% under these conditions .

Q. What computational methods predict the reactivity of this compound in electrophilic substitutions?

- DFT Calculations : HOMO/LUMO analysis (B3LYP/6-311+G(d,p)) predicts electrophilic attack at position 5 due to electron-withdrawing effects of Br and Cl. Fukui indices corroborate this reactivity .

Q. How can conflicting spectroscopic data between synthesized batches be systematically addressed?

- Multi-Technique Validation : Combine ¹³C NMR, IR (N-H stretch ~3450 cm⁻¹), and elemental analysis. For persistent ambiguities, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What role does this compound play in synthesizing bioactive derivatives (e.g., acetamides or benzoxazoles)?

- Derivatization Example : Acetylation with acetic anhydride yields N-(4-bromo-3-chloro-2-methylphenyl)acetamide, a precursor for antimicrobial agents. Reaction conditions (pyridine catalyst, 60°C, 4h) achieve >85% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.